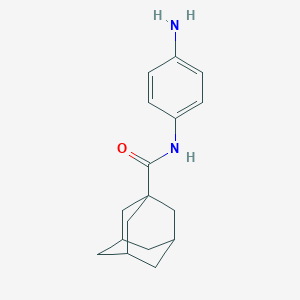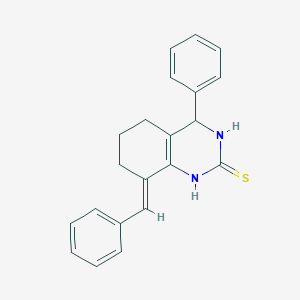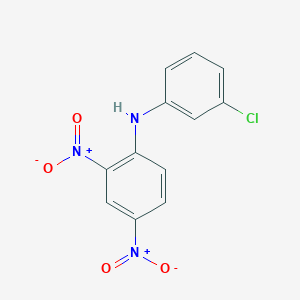
N-(3-Chlorophenyl)-2,4-dinitrobenzenamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Chlorophenyl)-2,4-dinitrobenzenamine, also known as DNOC, is a synthetic organic compound that belongs to the class of nitroaromatic compounds. DNOC has been extensively studied for its various applications in scientific research, especially in the field of biochemistry and physiology.
Mécanisme D'action
The mechanism of action of N-(3-Chlorophenyl)-2,4-dinitrobenzenamine involves the inhibition of various enzymes and metabolic pathways in living organisms. N-(3-Chlorophenyl)-2,4-dinitrobenzenamine has been shown to inhibit the activity of mitochondrial respiration, leading to the production of reactive oxygen species (ROS) and oxidative stress. It also inhibits the activity of enzymes involved in the biosynthesis of nucleotides, amino acids, and fatty acids, leading to the disruption of metabolic processes.
Effets Biochimiques Et Physiologiques
N-(3-Chlorophenyl)-2,4-dinitrobenzenamine has been shown to have various biochemical and physiological effects on living organisms. It induces oxidative stress and DNA damage, leading to cell death and tissue damage. It also disrupts the normal functioning of the nervous system, leading to neurological disorders and behavioral changes. N-(3-Chlorophenyl)-2,4-dinitrobenzenamine has also been shown to have toxic effects on the liver, kidney, and other organs.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-Chlorophenyl)-2,4-dinitrobenzenamine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in various organisms. However, N-(3-Chlorophenyl)-2,4-dinitrobenzenamine also has some limitations. It is a highly toxic compound that requires careful handling and disposal. Its toxicity can also make it difficult to study in living organisms, particularly in higher animals.
Orientations Futures
There are several future directions for the study of N-(3-Chlorophenyl)-2,4-dinitrobenzenamine. One area of research is the development of new methods for synthesizing N-(3-Chlorophenyl)-2,4-dinitrobenzenamine and other nitroaromatic compounds. Another area of research is the identification of new targets for N-(3-Chlorophenyl)-2,4-dinitrobenzenamine and the development of new compounds that can selectively target these pathways. Additionally, the development of new methods for studying the toxicity of N-(3-Chlorophenyl)-2,4-dinitrobenzenamine in living organisms could lead to a better understanding of its effects on human health and the environment.
In conclusion, N-(3-Chlorophenyl)-2,4-dinitrobenzenamine is a synthetic organic compound that has been extensively studied for its various applications in scientific research. It has a well-defined mechanism of action and has been shown to have various biochemical and physiological effects on living organisms. While it has some limitations, N-(3-Chlorophenyl)-2,4-dinitrobenzenamine remains an important compound for studying the toxicity of nitroaromatic compounds and for developing new methods for controlling pests and diseases.
Méthodes De Synthèse
N-(3-Chlorophenyl)-2,4-dinitrobenzenamine can be synthesized by the reaction of 3-chloroaniline with 2,4-dinitrochlorobenzene in the presence of a base such as sodium hydroxide. The reaction results in the formation of N-(3-Chlorophenyl)-2,4-dinitrobenzenamine as a yellow crystalline solid, which can be purified through recrystallization.
Applications De Recherche Scientifique
N-(3-Chlorophenyl)-2,4-dinitrobenzenamine has a wide range of applications in scientific research, particularly in the field of biochemistry and physiology. It has been used as a herbicide, insecticide, and fungicide due to its ability to inhibit various metabolic processes in plants and insects. N-(3-Chlorophenyl)-2,4-dinitrobenzenamine has also been used as a model compound for studying the toxicity of nitroaromatic compounds in living organisms.
Propriétés
Numéro CAS |
16220-58-9 |
|---|---|
Nom du produit |
N-(3-Chlorophenyl)-2,4-dinitrobenzenamine |
Formule moléculaire |
C12H8ClN3O4 |
Poids moléculaire |
293.66 g/mol |
Nom IUPAC |
N-(3-chlorophenyl)-2,4-dinitroaniline |
InChI |
InChI=1S/C12H8ClN3O4/c13-8-2-1-3-9(6-8)14-11-5-4-10(15(17)18)7-12(11)16(19)20/h1-7,14H |
Clé InChI |
YLMKHXBXDKWQSO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC(=C1)Cl)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Autres numéros CAS |
16220-58-9 |
Pictogrammes |
Corrosive; Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



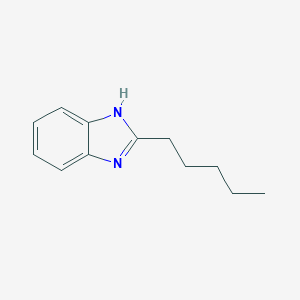
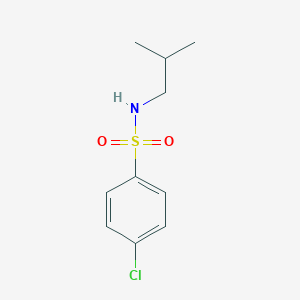
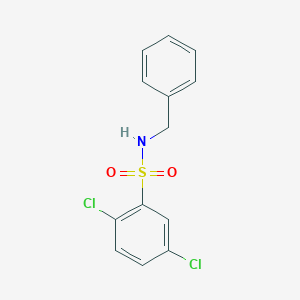
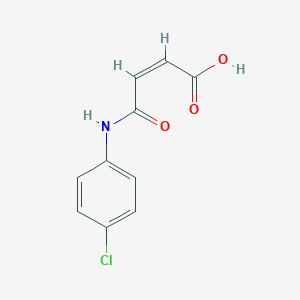
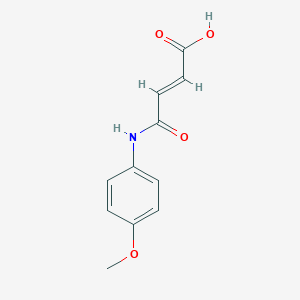
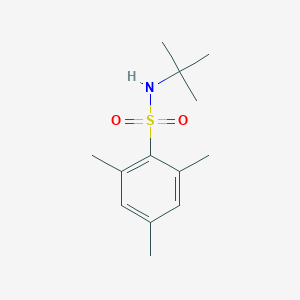
![3-Phenylbenzo[d]isoxazol-6-ol](/img/structure/B182858.png)
![5,6-dimethyl-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B182859.png)
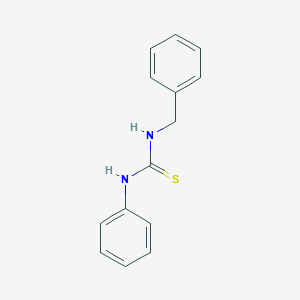
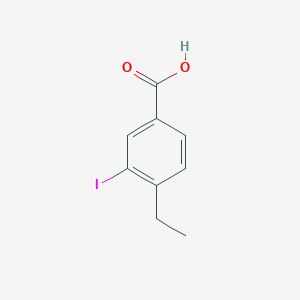
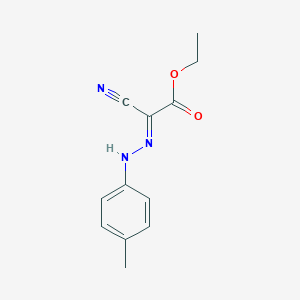
![1h-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]](/img/structure/B182867.png)
